molecular formula C17H19N5O3 B2873285 3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 887883-29-6

3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2873285
CAS No.: 887883-29-6
M. Wt: 341.371
InChI Key: TVISSNHNXLOFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methyl, phenylethyl, and propylamino groups through a series of substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated solvents, acids, or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives.

Scientific Research Applications

3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A fundamental purine base found in DNA and RNA.

Uniqueness

3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-7-phenacyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-9-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)10-12(23)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVISSNHNXLOFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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